molecular formula C41H76O5 B1241439 1-(9Z-octadecenoyl)-2-(11Z-eicosenoyl)-sn-glycerol

1-(9Z-octadecenoyl)-2-(11Z-eicosenoyl)-sn-glycerol

Cat. No.: B1241439
M. Wt: 649 g/mol
InChI Key: AKCNIDZVBDSVNW-VDHPRTRFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DG(18:1(9Z)/20:1(11Z)/0:0)[iso2], also known as DAG(18:1/20:1) or diacylglycerol(18:1/20:1), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(18:1(9Z)/20:1(11Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(18:1(9Z)/20:1(11Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(18:1(9Z)/20:1(11Z)/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(18:1(9Z)/20:1(11Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(18:1(9Z)/20:1(11Z)/0:0)[iso2] is involved in phosphatidylcholine biosynthesis PC(18:1(9Z)/20:1(11Z)) pathway and phosphatidylethanolamine biosynthesis pe(18:1(9Z)/20:1(11Z)) pathway. DG(18:1(9Z)/20:1(11Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(18:1(9Z)/20:1(11Z)/18:2(9Z, 12Z)) pathway, de novo triacylglycerol biosynthesis TG(18:1(9Z)/20:1(11Z)/18:3(6Z, 9Z, 12Z)) pathway, de novo triacylglycerol biosynthesis TG(18:1(9Z)/20:1(11Z)/22:5(4Z, 7Z, 10Z, 13Z, 16Z)) pathway, and de novo triacylglycerol biosynthesis TG(18:1(9Z)/20:1(11Z)/20:3(5Z, 8Z, 11Z)) pathway.
1-oleoyl-2-gondoyl-sn-glycerol is a 1,2-diacyl-sn-glycerol in which the acyl groups at positions 1 and 2 are specified as oleoyl and gondoyl respectively. It has a role as a mouse metabolite. It derives from an oleic acid and an (11Z)-icos-11-enoic acid.

Scientific Research Applications

Synthesis and Biochemical Applications

  • The synthesis of 1-0-[3H] alkyl-2-acyl-sn-glycerol-3-phosphorylethanolamine with unsaturated acyl chains like 1-(9Z-octadecenoyl)-2-(11Z-eicosenoyl)-sn-glycerol has been described for biochemical studies. This synthesis involves enzymatic reactions and is useful in the study of lipid biochemistry (Paltauf, 1976).

Marine Biology and Algae Research

  • Research on brown algae Sargassum thunbergii led to the isolation of monogalactosyl diacylglycerols (MGDGs) similar to this compound. These compounds were identified using mass spectrometry and NMR techniques, highlighting their importance in marine biology and algae research (Kim et al., 2007).

Digestive System and Nutritional Studies

  • Studies on the intestinal absorption of glycerol trioctadecenyl ether, a model substance for compounds like this compound, provide insights into the digestion of non-hydrolysed triglycerides. This research is significant for understanding lipid metabolism and nutrition (Spener et al., 1968).

Fungal Biology

  • In fungal biology, compounds like glycerol tri-dehydrocrepenynate (similar to this compound) have been isolated from Basidiomycete Craterellus cornucopioides. This research helps in understanding the lipid composition of fungi (Magnus et al., 1989).

Pathogen Studies

  • In pathogen studies, the characterization of acyl-phosphatidylinositol in Corynebacterium amycolatum revealed compounds containing structures similar to this compound. This study contributes to understanding the lipid composition of pathogens (Valero-Guillén et al., 2005).

Biosensor Development

  • The development of a biosensor for nitric oxide detection used a lipidic bilayer incorporating compounds like this compound. This research is pivotal in biosensor technology and biomedical applications (Gomes et al., 2019).

Plant Biology and Lipid Metabolism

  • In plant biology, studies on the isomeric sn-1-octadecenyl and sn-2-octadecenyl analogues of lysophosphatidylcholine, similar to this compound, provide insights into lipid metabolism and desaturation processes in plants (Sperling & Heinz, 1993).

Neurobiology

  • The isolation of compounds from Bombycis corpus, including phospholipids structurally similar to this compound, highlights their potential neurotrophic effects in astrocytes. This is significant in neurobiology and the study of nerve growth factor (NGF) (Kwon et al., 2003).

Properties

Molecular Formula

C41H76O5

Molecular Weight

649 g/mol

IUPAC Name

[(2S)-1-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (Z)-icos-11-enoate

InChI

InChI=1S/C41H76O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h17-19,21,39,42H,3-16,20,22-38H2,1-2H3/b19-17-,21-18-/t39-/m0/s1

InChI Key

AKCNIDZVBDSVNW-VDHPRTRFSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCC(=O)O[C@@H](CO)COC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCC=CCCCCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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